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Compound of Interest

Compound Name: [1,2,4]Triazolo[1,5-a]pyrimidine

Cat. No.: B1205233

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental spectroscopic
data for the parent triazolo[1,5-a]pyrimidine molecule. The information herein is essential for
the characterization and quality control of this important heterocyclic scaffold, which is a key
building block in the development of novel therapeutics.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for triazolo[1,5-a]pyrimidine (CAS
Number: 275-02-5; Molecular Formula: CsHaNa4).[1] This information is critical for confirming the

identity and purity of the compound. The data is compiled from established spectral databases
and literature sources.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectral Data of Triazolo[1,5-a]pyrimidine
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results
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Note: Specific chemical shifts and coupling constants for the parent compound are cataloged
and available through spectral databases such as SpectraBase, originating from the work of W.
W. Paudler at Ohio University.[1]

Table 2: 3C NMR Spectral Data of Triazolo[1,5-a]pyrimidine

Chemical Shift (8) ppm Assighment
Data not explicitly available in search results C-2

Data not explicitly available in search results C-5

Data not explicitly available in search results C-6

Data not explicitly available in search results C-7

Data not explicitly available in search results C-8a

Note: The 13C NMR spectral data for the parent compound is available through spectral
databases, with the original source attributed to W. W. Paudler, Ohio University.[1]
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Triazolo[1,5-a]pyrimidine

Wavenumber (cm~?) Intensity Assignment

Data not explicitly available in )
C-H stretching
search results

Data not explicitly available in _
C=N stretching
search results

Data not explicitly available in )
C=C stretching
search results

Data not explicitly available in ] o
Ring vibrations
search results

Note: The FT-IR spectrum, typically recorded as a KBr wafer, is available in spectral databases.

[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Triazolo[1,5-a]pyrimidine

miz Relative Intensity (%) Assighment
120 Data not explicitly available [M]* (Molecular lon)
Data not explicitly available Fragmentation Products

Note: The mass spectrum, often obtained via Gas Chromatography-Mass Spectrometry (GC-
MS), is available in spectral databases.[1] The molecular weight of triazolo[1,5-a]pyrimidine is
120.11 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above. These protocols are based on standard practices for the analysis of
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heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of triazolo[1,5-a]pyrimidine is dissolved in 0.5-
0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCIs) or dimethyl sulfoxide-
de (DMSO-ds), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as
an internal reference standard (6 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz
NMR spectrometer.

1H NMR Spectroscopy:
o Pulse Program: A standard single-pulse experiment is used.
o Spectral Width: Approximately 12-16 ppm.

o Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise
ratio.

o Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
13C NMR Spectroscopy:

o Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the
spectrum to singlets for each carbon.

o Spectral Width: Approximately 0-160 ppm.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the
lower natural abundance of the 13C isotope.

o Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):
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o A small amount of triazolo[1,5-a]pyrimidine (1-2 mg) is finely ground with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

o The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

 Instrumentation: An FT-IR spectrometer is used for analysis.

o Data Acquisition:
o A background spectrum of the empty sample compartment is recorded.
o The KBr pellet containing the sample is placed in the sample holder.

o The spectrum is typically recorded over a range of 4000 to 400 cm~* with a resolution of 4
cm~1, Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of triazolo[1,5-a]pyrimidine is prepared by dissolving a
small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation, is used. Electron ionization (EIl) is a common ionization
method for this type of molecule.

» Data Acquisition (EI Mode):

o lonization Energy: A standard electron energy of 70 eV is used to induce ionization and
fragmentation.

o Mass Range: The instrument is set to scan a mass-to-charge (m/z) ratio range appropriate
for the compound, typically from m/z 40 to 300.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the characteristic fragmentation pattern.

Visualizations
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Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound like triazolo[1,5-a]pyrimidine.
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Caption: General workflow for the synthesis and spectroscopic characterization of triazolo[1,5-
a]pyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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